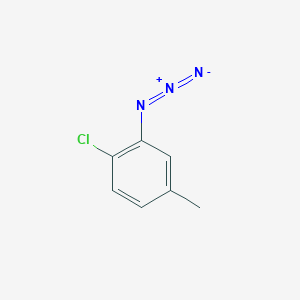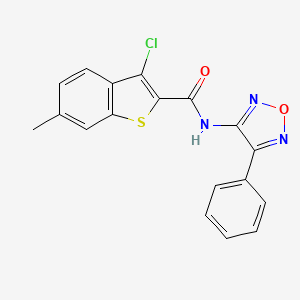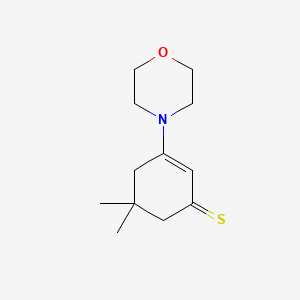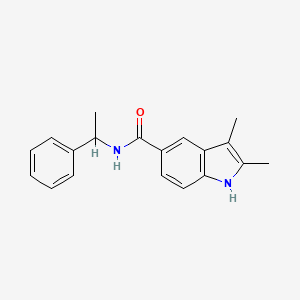![molecular formula C11H11N3O4 B12212415 1,1'-Dimethyl-4-methylamino-[3,3']bipyrrolyl-2,5,2',5'-tetraone](/img/structure/B12212415.png)
1,1'-Dimethyl-4-methylamino-[3,3']bipyrrolyl-2,5,2',5'-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone is a heterocyclic compound that belongs to the class of bipyrrolyl derivatives This compound is notable for its unique structure, which includes two pyrrole rings connected by a central carbon-carbon bond, with additional methyl and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone can be synthesized through the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride in absolute methanol. This reaction yields the desired compound when conducted under reflux conditions . The reaction mechanism involves the formation of intermediate compounds that eventually lead to the bipyrrolyl structure.
Industrial Production Methods
While specific industrial production methods for 1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted bipyrrolyl compounds.
Scientific Research Applications
1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4-amino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone: Similar structure but lacks the methylamino group.
1,1’-Dimethyl-4-hydroxy-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone: Contains a hydroxy group instead of a methylamino group.
Uniqueness
1,1’-Dimethyl-4-methylamino-[3,3’]bipyrrolyl-2,5,2’,5’-tetraone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-methyl-3-(methylamino)-4-(1-methyl-2,5-dioxopyrrol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H11N3O4/c1-12-8-7(10(17)14(3)11(8)18)5-4-6(15)13(2)9(5)16/h4,12H,1-3H3 |
InChI Key |
FWTVDHVGNMWLSH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(C1=O)C)C2=CC(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B12212345.png)
![Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione](/img/structure/B12212351.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12212352.png)
![(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide](/img/structure/B12212362.png)
![(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12212368.png)

![4-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12212376.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12212378.png)
![(2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one](/img/structure/B12212387.png)
}phenylamine](/img/structure/B12212395.png)


![(2E)-3-phenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12212408.png)

